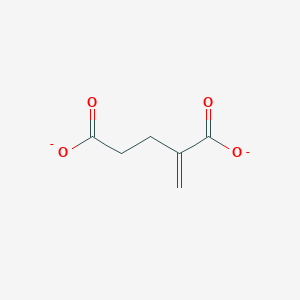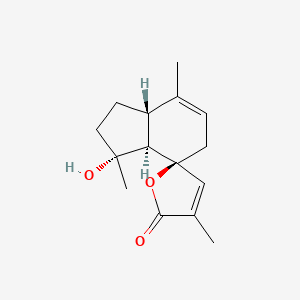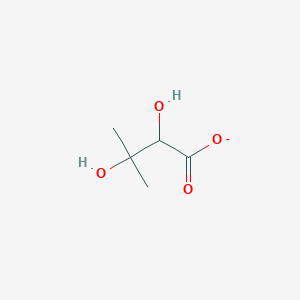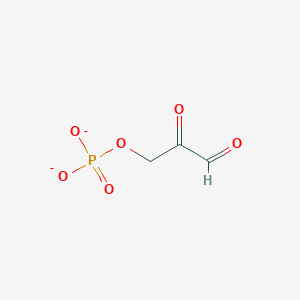
Hydroxypyruvaldehyde phosphate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxypyruvaldehyde phosphate(2-) is dianion of hydroxypyruvaldehyde phosphate arising from deprotonation of both of the phosphate OH groups. It is a conjugate base of a hydroxypyruvaldehyde phosphate.
Scientific Research Applications
Enzymatic Synthesis and Aldol Reactions
Hydroxypyruvaldehyde phosphate(2-) serves as a significant electrophile in enzymatic synthesis. A study by Laurent et al. (2019) developed a stereoselective enzymatic method to prepare diuloses from hydroxypyruvaldehyde phosphate(2-) (HPP). This method is particularly useful for synthesizing molecules with a 1,4-dicarbonyl unit, which are important in biological contexts. Interestingly, HPP was used as an acceptor for multiple additions of acetaldehyde by 2-deoxyribose-5-phosphate aldolases, showcasing its versatility in creating longer-chain aldol adducts (Laurent et al., 2019).
RNA Model Phosphodiester Hydrolysis
Hydroxypyruvaldehyde phosphate(2-) is linked to RNA model phosphodiester hydrolysis. Absillis et al. (2008) researched the hydrolysis of 2-hydroxypropyl-4-nitrophenyl phosphate (HPNP), an RNA model substrate, in molybdate solutions. The study revealed that the cleavage of the phosphodiester bond in HPNP, resulting in a cyclic phosphate ester, is hydrolytic and not redox in nature. This insight is crucial for understanding RNA-related processes and the role of compounds like hydroxypyruvaldehyde phosphate(2-) in such biochemical pathways (Absillis et al., 2008).
Photocatalytic Activity Enhancement
Hydroxypyruvaldehyde phosphate(2-) has applications in enhancing photocatalytic activities. Jing et al. (2012) discovered that surface modification of nanocrystalline anatase TiO2 films with phosphate accelerates the decay of photogenerated electrons, thus prolonging the lifetime of photogenerated holes. This process enhances the charge separation in TiO2 and improves its photocatalytic activity for degrading pollutants like acetaldehyde. The study highlights the potential of phosphate modification, indirectly related to hydroxypyruvaldehyde phosphate(2-), in environmental pollution control (Jing et al., 2012).
Biocatalytically Active Thin Films
Hydroxypyruvaldehyde phosphate(2-) is relevant in the development of biocatalytically active thin films. Zhang et al. (2017) discussed the fabrication of films based on the self-assembly of 2-Deoxy-d-ribose-5-phosphate aldolase and poly(N-isopropylacrylamide) conjugates, preserving enzymatic activity. These films, potentially involving hydroxypyruvaldehyde phosphate(2-) as a substrate or product in enzymatic reactions, could be significant for creating bioactive coatings and interfaces (Zhang et al., 2017).
Properties
Molecular Formula |
C3H3O6P-2 |
|---|---|
Molecular Weight |
166.03 g/mol |
IUPAC Name |
2,3-dioxopropyl phosphate |
InChI |
InChI=1S/C3H5O6P/c4-1-3(5)2-9-10(6,7)8/h1H,2H2,(H2,6,7,8)/p-2 |
InChI Key |
NZAAQWRNVFEKME-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)C=O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


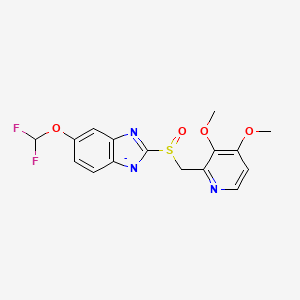
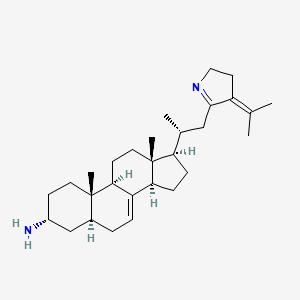
![[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1258913.png)
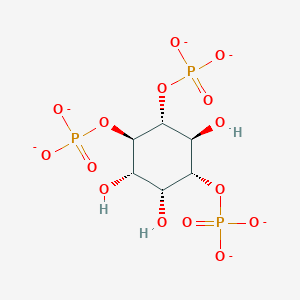
![1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258916.png)

![7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1258920.png)
![(11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1258924.png)
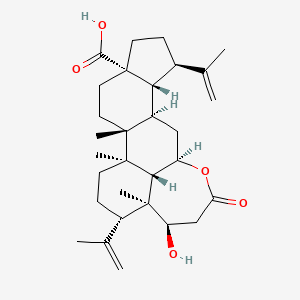
![methyl 6-[(1S,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1258927.png)
